molecular formula C14H20N2O B2670575 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline CAS No. 926191-59-5

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline

Cat. No. B2670575
CAS RN: 926191-59-5
M. Wt: 232.327
InChI Key: ZMYYRHIGHWVZEW-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

NMR Spectroscopy and Structural Analysis

Research by Aliev et al. (1989) utilized NMR spectroscopy to investigate the product of condensing 1,2,5-trimethylpiperidin-4-one with aniline, identifying three isomers and traces of the enamine tautomeric form of the imine. This study highlights the application of NMR spectroscopy in determining structural configurations of complex organic compounds, potentially relevant to understanding derivatives like 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline (Aliev et al., 1989).

Photochemical Studies

Tseng et al. (2004) explored photoisomerization and photodissociation of aniline and 4-methylpyridine, demonstrating the involvement of carbon, nitrogen, and hydrogen atoms in the aromatic ring during isomerization. Such studies are crucial for understanding the photochemical properties of aromatic compounds, including those similar to this compound, and their potential applications in materials science or drug design (Tseng et al., 2004).

Organic Synthesis and Catalysis

Koten et al. (1998) described the use of ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols for selective synthesis, highlighting the synthetic versatility of aromatic amines in creating complex organic molecules. This research could inform the synthesis and functionalization of compounds like this compound in developing new materials or pharmaceuticals (Koten et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYYRHIGHWVZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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